molecular formula C8H4ClF2NO2 B11786178 2-Chloro-4-(difluoromethoxy)benzo[d]oxazole

2-Chloro-4-(difluoromethoxy)benzo[d]oxazole

Cat. No.: B11786178
M. Wt: 219.57 g/mol
InChI Key: PJGHQQQRLIMJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a chlorine atom at position 2 and a difluoromethoxy group at position 4. The benzo[d]oxazole scaffold is a bicyclic structure comprising a benzene ring fused to an oxazole ring, which confers unique electronic and steric properties. The chlorine substituent at position 2 and the difluoromethoxy group at position 4 likely influence the compound’s reactivity, solubility, and biological or material science applications.

Synthetic routes for analogous benzo[d]oxazole derivatives often involve condensation reactions between 2-aminophenol derivatives and carbonyl-containing reagents under acidic or oxidative conditions . For example, the synthesis of fluorinated benzoxazoles (e.g., fluorosulfate derivatives) employs halogenation and nucleophilic substitution steps .

Properties

Molecular Formula

C8H4ClF2NO2

Molecular Weight

219.57 g/mol

IUPAC Name

2-chloro-4-(difluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C8H4ClF2NO2/c9-7-12-6-4(13-7)2-1-3-5(6)14-8(10)11/h1-3,8H

InChI Key

PJGHQQQRLIMJAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)N=C(O2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethoxy)benzo[d]oxazole typically involves the reaction of 2-chloro-4-(difluoromethoxy)benzoic acid with appropriate reagents to form the oxazole ring. One common method involves the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while oxidation and reduction can lead to different functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparison of Benzo[d]oxazole Derivatives

Compound Substituents Key Properties/Activities Reference
2-Chloro-4-(difluoromethoxy)benzo[d]oxazole Cl (C2), OCHF₂ (C4) Hypothesized applications in agrochemicals or materials; enhanced metabolic stability due to fluorine
5-Methylbenzo[d]oxazole derivatives CH₃ (C5) IC₅₀: 10.50–74.30 μM (higher activity vs. unsubstituted analogs) [6]
5-Chlorobenzo[d]oxazole derivatives Cl (C5) IC₅₀: 26.31–102.10 μM (lower activity vs. methyl-substituted analogs) [6]
2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole OCHF₂ (C2), C₂H₅ (C4) Increased lipophilicity (logP ~3.2 predicted); potential for CNS-targeting applications [15]
4-Chlorobenzo[d]oxazole-2-thiol Cl (C4), SH (C2) Thiol group enhances metal-binding capacity; possible antioxidant or enzyme inhibition [14]
Benzo[d]oxazole fluorosulfate OSO₂F (C4) Photophysical applications (OLEDs, fluorescent probes) due to strong electron-withdrawing effects [2]

Key Research Findings

Substituent Position Dictates Bioactivity : Chlorine at position 5 reduces activity compared to position 2, highlighting the importance of regiochemistry .

Fluorine Enhances Stability : Difluoromethoxy groups improve pharmacokinetic profiles by resisting enzymatic cleavage .

Thiol vs. Chlorine : Thiol-substituted benzoxazoles (e.g., 4-Chlorobenzo[d]oxazole-2-thiol) show divergent applications, favoring antioxidant over antiproliferative roles .

Material Science Utility : Electron-withdrawing groups (e.g., fluorosulfate) optimize benzoxazoles for TADF in OLEDs, whereas alkyl groups tailor lipophilicity for drug delivery .

Biological Activity

2-Chloro-4-(difluoromethoxy)benzo[d]oxazole is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a chloro group and a difluoromethoxy substituent on a benzo[d]oxazole ring, contributing to its reactivity and possible therapeutic applications.

  • Molecular Formula : C8H4ClF2NO2
  • Molecular Weight : Approximately 247.58 g/mol

The presence of the difluoromethoxy group may enhance the compound's binding affinity and selectivity for biological targets, which is crucial for its potential role in drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly against enzymes and receptors involved in disease mechanisms. The compound's carbonyl chloride group allows it to form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity or modifying protein functions.

Table 1: Biological Activities of this compound

Activity TypeTarget/MechanismReference
Enzyme InhibitionPotential inhibition of specific enzymes
AntiproliferativeActivity against cancer cell lines
Tyrosinase InhibitionInhibitory effects on melanin production

Antiproliferative Activity

A study investigated the antiproliferative effects of compounds structurally similar to this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential application in cancer therapy. For instance, compounds with halogen substituents showed enhanced activity compared to those with methoxy groups, highlighting the influence of structural modifications on biological efficacy .

Tyrosinase Inhibition

Another study focused on the tyrosinase inhibitory activity of compounds related to this compound. The findings revealed that specific derivatives demonstrated potent inhibition of tyrosinase, which is crucial for melanin production. The most effective compounds had IC50 values significantly lower than standard inhibitors like kojic acid, suggesting their potential as skin-whitening agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the presence of halogen atoms enhances biological activity. The difluoromethoxy group improves lipophilicity and may facilitate better interactions with biological targets. This relationship is critical for designing more effective analogs with improved pharmacological profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.